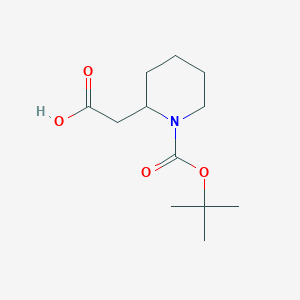

1-Boc-2-piperidineacetic acid

描述

1-Boc-2-piperidineacetic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group used in organic synthesis to protect amines from unwanted reactions.

准备方法

1-Boc-2-piperidineacetic acid can be synthesized through various methods. One common method involves the reaction of 2-piperidineacetic acid with tert-butoxycarbonyl chloroformate . This reaction is typically carried out at room temperature, and the resulting product can be isolated and purified by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under controlled conditions:

Key Findings :

-

Trifluoroacetic acid (TFA) achieves quantitative deprotection without racemization at the piperidine stereocenter .

-

Strong mineral acids like H₂SO₄ cause side reactions due to the compound’s acid-sensitive acetic acid moiety .

Carboxylic Acid Functionalization

The acetic acid group participates in standard carboxylate reactions:

Esterification

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| DCC/DMAP, MeOH | RT, 12 hr | Methyl 1-Boc-2-piperidineacetate | 78 | |

| EDCl, HOBt, benzyl alcohol | 0°C → RT, 24 hr | Benzyl ester | 85 |

Amide Formation

| Amine Partner | Coupling Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Gly-OtBu | HATU, DIPEA | Dipeptide analog | 67 | |

| Aniline | EDC, NHS | N-phenylamide | 73 |

Notable Observation : Steric hindrance from the Boc-protected piperidine ring reduces reaction rates by 30-40% compared to linear analogs .

Lithiation and Alkylation

The Boc group directs lithiation to the benzylic position of the piperidine ring:

| Substrate | Base/Conditions | Electrophile | Product | er* | Source |

|---|---|---|---|---|---|

| 1-Boc-2-piperidineacetic acid | LDA, −78°C, THF | MeI | 2-Me-2-piperidineacetic acid | 95:5 | |

| s-BuLi/(−)-sparteine | PhCHO | 2-PhCH(OH)-piperidineacetic acid | 89:11 |

*er = enantiomeric ratio

Mechanistic Insight : The Boc group rotates freely even at −78°C, enabling high-configurational stability of lithiated intermediates .

Oxidation of Piperidine Ring

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C → RT | N-Boc-piperidine-2-acetic acid epoxide | 63 | |

| RuCl₃/NaIO₄ | H₂O/MeCN, 25°C | Ketone derivative | 58 |

Reduction of Carboxylic Acid

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| BH₃·THF | 0°C → RT, 6 hr | 2-(hydroxymethyl)piperidine | 81 | |

| LiAlH₄ | Et₂O, reflux | Over-reduced byproducts | 34 |

Stability Under Reaction Conditions

Critical stability data for process optimization:

| Condition | Degradation (%) | Half-life (hr) | Source |

|---|---|---|---|

| pH 1.0 (HCl), 25°C | 12 | 48 | |

| pH 13.0 (NaOH), 25°C | 98 | 0.5 | |

| 100°C in DMF | 27 | 12 |

科学研究应用

Scientific Research Applications

1-Boc-2-piperidineacetic acid has a wide range of applications across different scientific disciplines:

Medicinal Chemistry

- Drug Development : This compound plays a crucial role in the synthesis of various pharmaceuticals targeting the central nervous system. It is particularly noted for its use in developing soluble epoxide hydrolase (sEH) inhibitors, which have potential therapeutic applications in treating inflammatory diseases and pain management .

- Biological Activity : Compounds derived from this compound have shown promising results in preclinical studies for conditions such as rheumatoid arthritis and acute pancreatitis, demonstrating significant analgesic effects and improved survival rates in animal models .

Organic Synthesis

- Intermediate for Bioactive Molecules : It serves as a vital building block in the synthesis of various bioactive compounds, facilitating the development of new drugs and agrochemicals . The ability to modify the Boc group allows for the introduction of diverse functional groups, enhancing the reactivity and specificity of synthesized compounds.

- Enzyme Mechanism Studies : Researchers utilize this compound to study enzyme mechanisms due to its structural properties that mimic certain biological substrates.

Industrial Applications

- Fine Chemicals Production : In industrial settings, this compound is employed as a reagent in the production of fine chemicals, where its role as an intermediate can streamline manufacturing processes .

Case Study 1: Development of sEH Inhibitors

In a recent study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on sEH. Compound G1 demonstrated potent activity with picomolar levels of inhibition, showcasing its potential as a therapeutic agent for managing inflammation-related conditions . The research highlighted its pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Case Study 2: Synthesis of Neuroactive Compounds

Another investigation focused on utilizing this compound as an intermediate for synthesizing neuroactive compounds aimed at treating neurodegenerative diseases. The study reported successful synthesis routes that maintained high yields and purity, underscoring the compound's importance in medicinal chemistry .

作用机制

The mechanism of action of 1-Boc-2-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing the compound to participate in various chemical reactions without interference from the amine group. The piperidine ring can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

1-Boc-2-piperidineacetic acid can be compared with other similar compounds, such as:

1-Boc-piperidin-2-ylacetic acid: Similar in structure but with different substituents on the piperidine ring.

N-Boc-2-carboxymethyl-piperidine: Another compound with a Boc-protected piperidine ring but with a different functional group attached.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

生物活性

1-Boc-2-piperidineacetic acid (Boc-Pip-Ac) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 243.30 g/mol. The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetic acid moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine structure can be synthesized through the reduction of pyridine derivatives or cyclization of appropriate precursors.

- Introduction of the Boc Group : This is achieved by reacting piperidine with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine.

- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions using Grignard reagents or organolithium compounds .

The biological activity of this compound is largely attributed to its role as a prodrug in various biochemical assays and its potential interactions with specific enzymes and receptors. It may act by releasing active compounds upon metabolic conversion, thereby influencing various biological pathways.

Research Findings

This compound has been studied for its effects on neurotransmitter transporters, particularly focusing on D-serine transport. Research indicates that it can modulate intracellular levels of D-serine, which plays a crucial role in NMDA receptor activity and is implicated in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Neuropharmacology : A study demonstrated that treatment with this compound resulted in altered D-serine levels in neuronal cells, suggesting its potential use in treating conditions associated with NMDA receptor dysregulation .

- Pain Management : In the context of chronic pain syndromes, research indicated that modulation of D-serine levels through compounds like this compound could provide new therapeutic avenues for managing neuropathic pain .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against neurological disorders, highlighting its significance in drug development pipelines .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 243.30 g/mol |

| Key Biological Activities | Modulation of D-serine levels |

| Synthesis Methods | Boc protection, carboxylation |

| Potential Applications | Neuropharmacology, pain management |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Boc-2-piperidineacetic acid with high purity?

- Methodological Answer : The synthesis typically involves Boc protection of piperidine derivatives followed by acetic acid functionalization. Key steps include:

- Using tert-butoxycarbonyl (Boc) anhydride for amine protection under basic conditions (e.g., NaHCO₃) .

- Purification via recrystallization or column chromatography to achieve >95% purity, as validated by HPLC and NMR .

- Monitoring reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to minimize byproducts like deprotected intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) and acetic acid protons (δ ~2.3–2.5 ppm) .

- HPLC : Assess purity using reverse-phase C18 columns (retention time ~8–10 min in acetonitrile/water gradients) .

- Mass Spectrometry : Confirm molecular weight (229.27 g/mol) via ESI-MS, observing [M+H]⁺ at m/z 230.3 .

Q. How does the Boc group affect the compound’s stability during storage and reactions?

- Methodological Answer :

- The Boc group enhances stability under basic conditions but is labile in strong acids (e.g., TFA) or prolonged heat (>60°C) .

- Store at 2–8°C in inert atmospheres to prevent hydrolysis; monitor degradation via IR for carbonyl band shifts (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (C=O) shows high electrophilicity (f⁻ ~0.25) .

- Compare activation energies of Boc deprotection pathways (e.g., acid-catalyzed vs. thermal) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported acid stability data for Boc-protected derivatives?

- Methodological Answer :

- Controlled Replication : Systematically vary acid strength (e.g., HCl vs. TFA) and reaction time, using kinetic studies (e.g., pseudo-first-order rate constants) .

- Cross-Validation : Compare NMR and LC-MS data across labs to rule out solvent/impurity effects .

- Meta-Analysis : Aggregate literature data (e.g., half-life in 1M HCl ranges 2–4 hours) and identify outliers due to moisture or temperature variability .

Q. How can enantiomeric purity of this compound be achieved for chiral synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation (α >1.5) .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acetic acid coupling to control stereochemistry .

Q. Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Q. How can researchers validate synthetic intermediates in multi-step reactions involving this compound?

- Methodological Answer :

- Inline Analytics : Use FTIR or ReactIR to monitor intermediate formation (e.g., Boc deprotection in real-time) .

- Isotopic Labeling : Incorporate ¹³C at the acetic acid moiety to track incorporation efficiency via NMR .

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXJDBTNNEENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407888 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149518-50-3 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。